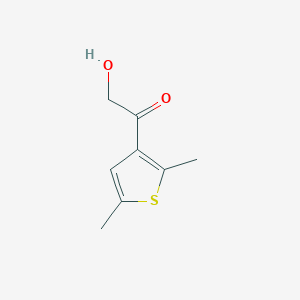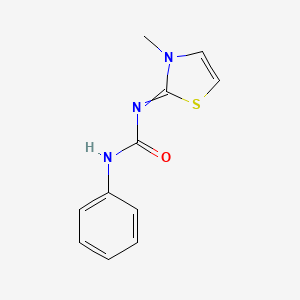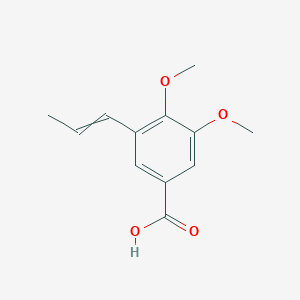
3-(chloromethyl)-4-(indol-3-ylidenemethyl)-2H-1,2-oxazol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(chloromethyl)-4-(indol-3-ylidenemethyl)-2H-1,2-oxazol-5-one is a complex organic compound that features a unique structure combining an indole moiety with an oxazole ring. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.
Métodos De Preparación
The synthesis of 3-(chloromethyl)-4-(indol-3-ylidenemethyl)-2H-1,2-oxazol-5-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of indole derivatives with chloromethyl ketones under specific conditions to form the desired product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
Análisis De Reacciones Químicas
3-(chloromethyl)-4-(indol-3-ylidenemethyl)-2H-1,2-oxazol-5-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of new derivatives.
Aplicaciones Científicas De Investigación
3-(chloromethyl)-4-(indol-3-ylidenemethyl)-2H-1,2-oxazol-5-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activities make it a candidate for studies in cell biology and biochemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(chloromethyl)-4-(indol-3-ylidenemethyl)-2H-1,2-oxazol-5-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, while the oxazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological processes, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
3-(chloromethyl)-4-(indol-3-ylidenemethyl)-2H-1,2-oxazol-5-one can be compared with other similar compounds, such as:
3-(1H-Indol-3-ylmethylidene)indole: This compound shares the indole structure but lacks the oxazole ring, resulting in different chemical and biological properties.
N-(indol-3-ylidenemethyl)pyridin-3-amine: This compound features an indole moiety linked to a pyridine ring, offering a different set of interactions and applications.
The uniqueness of this compound lies in its combined indole and oxazole structures, which provide a distinct set of chemical and biological properties.
Propiedades
IUPAC Name |
3-(chloromethyl)-4-(indol-3-ylidenemethyl)-2H-1,2-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O2/c14-6-12-10(13(17)18-16-12)5-8-7-15-11-4-2-1-3-9(8)11/h1-5,7,16H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPDGAJIDNMIOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C(NOC3=O)CCl)C=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-[1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine](/img/structure/B11723789.png)
![(1R,2R)-2-{[2-(tert-butylsulfanyl)ethyl]carbamoyl}cyclopropane-1-carboxylic acid](/img/structure/B11723790.png)








![5-[(4-Tert-butylphenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B11723871.png)

![4-[(Piperazin-1-yl)methyl]benzamide hydrochloride](/img/structure/B11723882.png)
